1-(benzenesulfonyl)-N-(4-bromophenyl)piperidine-4-carboxamide
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Overview
Description
1-(Benzenesulfonyl)-N-(4-bromophenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzenesulfonyl group, a bromophenyl group, and a piperidine ring
Preparation Methods
The synthesis of 1-(benzenesulfonyl)-N-(4-bromophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where benzenesulfonyl chloride reacts with the piperidine derivative in the presence of a base like triethylamine.
Attachment of the Bromophenyl Group: The bromophenyl group is typically introduced through a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the piperidine compound under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control parameters.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-N-(4-bromophenyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents like dichloromethane or ethanol. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzenesulfonyl)-N-(4-bromophenyl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting neurological disorders.
Biological Research: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-N-(4-bromophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with protein active sites, while the bromophenyl group may enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Compared to other piperidine derivatives, 1-(benzenesulfonyl)-N-(4-bromophenyl)piperidine-4-carboxamide is unique due to its specific substitution pattern. Similar compounds include:
1-(Benzenesulfonyl)piperidine-4-carboxamide: Lacks the bromophenyl group, which may result in different biological activity.
N-(4-Bromophenyl)piperidine-4-carboxamide: Lacks the benzenesulfonyl group, affecting its chemical reactivity and binding properties.
These comparisons highlight the importance of each functional group in determining the compound’s overall properties and applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-(4-bromophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c19-15-6-8-16(9-7-15)20-18(22)14-10-12-21(13-11-14)25(23,24)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAONAMPXSAKELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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